molecular formula C21H30N2O6 B3041803 3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid CAS No. 372144-07-5

3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid

Cat. No.: B3041803
CAS No.: 372144-07-5
M. Wt: 406.5 g/mol
InChI Key: WBPQPMZAPYOHPF-UHFFFAOYSA-N
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Description

3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, a benzyloxycarbonyl (Cbz) protecting group, and a carboxylic acid functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc and Cbz protecting groups. The piperidine ring is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc group. Subsequently, the amino group is protected with benzyl chloroformate (Cbz-Cl) to add the Cbz group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as iodide ions (I-) or azide ions (N3-).

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones are common products.

  • Reduction: Primary or secondary alcohols are typically formed.

  • Substitution: Substituted piperidines or other derivatives are produced.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and pain management.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc and Cbz protecting groups play a crucial role in modulating the compound's reactivity and stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing its biological activity.

Comparison with Similar Compounds

  • N-Boc-pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of piperidine.

  • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar structure but without the Cbz group.

Uniqueness: The presence of both Boc and Cbz protecting groups in this compound makes it unique compared to similar compounds. These protecting groups enhance the compound's stability and versatility in synthetic applications.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)17(13-18(24)25)22-19(26)28-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPQPMZAPYOHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid
Reactant of Route 2
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid
Reactant of Route 3
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid
Reactant of Route 4
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid
Reactant of Route 6
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid

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